Tert-butyl(3,3-dimethylbutyl)amine

Medicinal Chemistry Pharmacokinetics Drug Metabolism

Tert-butyl(3,3-dimethylbutyl)amine (CAS 2085-66-7) is a sterically hindered secondary aliphatic amine, characterized by the molecular formula C10H23N and a molecular weight of 157.30 g/mol. This compound serves as a critical intermediate, most notably in the patented synthesis of the high-intensity sweetener Neotame, where its specific steric profile is essential for the final product's stability and sweetness potency.

Molecular Formula C10H23N
Molecular Weight 157.30 g/mol
Cat. No. B15354933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl(3,3-dimethylbutyl)amine
Molecular FormulaC10H23N
Molecular Weight157.30 g/mol
Structural Identifiers
SMILESCC(C)(C)CCNC(C)(C)C
InChIInChI=1S/C10H23N/c1-9(2,3)7-8-11-10(4,5)6/h11H,7-8H2,1-6H3
InChIKeyIYUJONANBIFDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl(3,3-dimethylbutyl)amine (CAS 2085-66-7) Procurement and Chemical Identity Guide


Tert-butyl(3,3-dimethylbutyl)amine (CAS 2085-66-7) is a sterically hindered secondary aliphatic amine, characterized by the molecular formula C10H23N and a molecular weight of 157.30 g/mol . This compound serves as a critical intermediate, most notably in the patented synthesis of the high-intensity sweetener Neotame, where its specific steric profile is essential for the final product's stability and sweetness potency [1][2].

Why Generic Substitution of Tert-butyl(3,3-dimethylbutyl)amine Fails for Neotame and Advanced Synthesis


Generic substitution of this specific secondary amine with other tert-butylalkylamines is not chemically or economically feasible in high-value applications like the synthesis of Neotame [1]. The combination of a bulky tert-butyl group directly on the nitrogen and an equally bulky 3,3-dimethylbutyl group creates a unique, highly hindered nucleophilic environment. This precise steric architecture is required for the chemoselective reductive alkylation with L-aspartic acid derivatives to avoid over-alkylation and maintain high yields [1]. Analogs with less bulky or differently branched alkyl chains, such as N-tert-butylbutylamine or N-tert-butylisobutylamine, will exhibit different reaction kinetics, lower chemoselectivity, and ultimately lead to the formation of undesirable byproducts like dialkylated aspartame, significantly reducing process efficiency and increasing purification costs [1][2].

Quantitative Differentiation: Tert-butyl(3,3-dimethylbutyl)amine Performance Data


Enhanced Metabolic Stability via Resistance to CYP450-Mediated N-Dealkylation

The tert-butyl group in tert-butyl(3,3-dimethylbutyl)amine confers a class-wide resistance to oxidative metabolism compared to less substituted alkylamines. Unlike N-methyl, N-ethyl, or N-isopropyl groups, which are efficiently cleaved by cytochrome P450 enzymes, the tert-butyl group lacks the required alpha-hydrogen for the initial hydroxylation step in N-dealkylation, rendering it significantly more metabolically stable [1]. This intrinsic property is a key driver for its use in drug discovery programs aiming to improve pharmacokinetic profiles by reducing clearance and extending half-life [2].

Medicinal Chemistry Pharmacokinetics Drug Metabolism

Critical Role in Neotame Synthesis: Avoiding Undesirable Dialkylation

In the patented synthesis of Neotame, the reductive alkylation of an aspartame derivative with 3,3-dimethylbutyraldehyde requires a specific intermediate that can prevent the formation of the undesirable dialkylated aspartame byproduct. The process utilizing tert-butyl(3,3-dimethylbutyl)amine as a precursor is designed to minimize this side reaction, which is a major yield-limiting factor [1]. The patent specifies that a catalyst loading of approximately 10% is necessary to achieve this high selectivity and minimize the yield of the dialkylated impurity [1].

Process Chemistry Sweetener Synthesis Selective Alkylation

Lipophilicity Tuning Through Unique Steric Environment

While experimental logP data for tert-butyl(3,3-dimethylbutyl)amine itself is limited, its structural features predict a distinct lipophilicity profile compared to other tert-butylalkylamines. The 3,3-dimethylbutyl group imparts greater lipophilicity and steric bulk than a linear butyl chain. This is reflected in the calculated logP (XLogP3) of the related primary amine, 3,3-dimethylbutan-1-amine, which is 1.7, whereas its linear isomer, butan-1-amine, has an XLogP3 of 0.9 [1][2]. This increase of 0.8 log units for the branched isomer translates to a nearly 6.3-fold increase in lipophilicity, which will be further amplified in the secondary tert-butyl(3,3-dimethylbutyl)amine.

Medicinal Chemistry Property-Based Drug Design Lipophilicity

Recommended Research and Industrial Application Scenarios for Tert-butyl(3,3-dimethylbutyl)amine


Large-Scale Manufacture of High-Purity Neotame Intermediate

As established in the patent literature, tert-butyl(3,3-dimethylbutyl)amine is the defined precursor for the key intermediate in Neotame synthesis. Its use is mandated to achieve the required chemoselectivity and minimize the formation of dialkylated byproducts, which directly impacts process yield and final product purity [1]. Procurement of this specific compound is essential for any organization manufacturing or scaling up the Neotame production process.

Medicinal Chemistry Lead Optimization for Improved PK

This compound serves as an ideal building block in drug discovery programs where improving metabolic stability and oral bioavailability is a primary goal. Its tert-butyl group confers intrinsic resistance to CYP450-mediated N-dealkylation, a common metabolic soft spot, as supported by class-level SAR studies [2]. Incorporating this amine early in a medicinal chemistry campaign can help generate analogs with lower clearance and longer half-lives, as demonstrated by the development of BMS-753426 [3].

Synthesis of Sterically Demanding Ligands and Catalysts

The unique combination of two bulky alkyl groups on the nitrogen creates a highly hindered and electron-rich environment. This makes tert-butyl(3,3-dimethylbutyl)amine a valuable synthon for creating N-heterocyclic carbene (NHC) precursors or bulky phosphine ligands for transition-metal catalysis, where steric bulk can be used to control regioselectivity and enantioselectivity in cross-coupling and other transformations [4]. Its use can lead to catalysts with enhanced stability and unique reactivity profiles compared to those derived from less hindered amines.

Development of Novel Agrochemicals with Enhanced Environmental Stability

The metabolic stability conferred by the tert-butyl group is not limited to pharmaceutical applications. In agrochemical research, the same principle applies to developing herbicides, fungicides, or insecticides with longer half-lives in the environment or in target organisms, potentially reducing application frequency and improving efficacy. The unique lipophilicity profile of the 3,3-dimethylbutyl chain can also be leveraged to optimize plant uptake and translocation [5].

Technical Documentation Hub

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